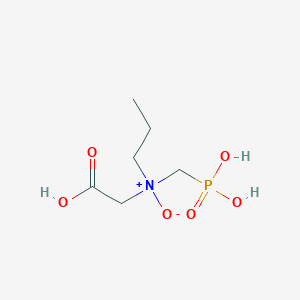methanone CAS No. 54537-15-4](/img/structure/B14646401.png)
[2-(Diethylamino)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)phenylmethanone: is an organic compound with the molecular formula C17H19NO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)phenylmethanone typically involves the reaction of benzophenone with diethylamine under specific conditions. One common method is the Friedel-Crafts acylation reaction, where benzophenone is treated with diethylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)phenylmethanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)phenylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Diethylamino)phenylmethanone: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including and .
Medicine: Explored for its potential use in due to its unique chemical structure.
Industry: Utilized in the production of and .
Mechanism of Action
The mechanism of action of 2-(Diethylamino)phenylmethanone involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors , modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(Diethylamino)phenylmethanone: can be compared with other similar compounds such as:
- 4-(Diethylamino)phenylmethanone
- 2-(Methylamino)phenylmethanone
- 4-(Dimethylamino)phenylmethanone
These compounds share similar structural features but differ in the nature and position of the substituents, leading to variations in their chemical properties and applications. The unique combination of the diethylamino group and the phenylmethanone structure in 2-(Diethylamino)phenylmethanone
Properties
CAS No. |
54537-15-4 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[2-(diethylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H19NO/c1-3-18(4-2)16-13-9-8-12-15(16)17(19)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
REUQOSNMSWLNPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
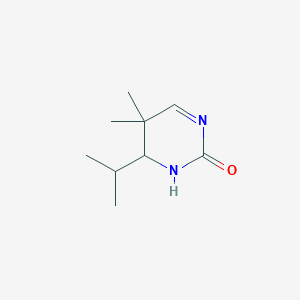
![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
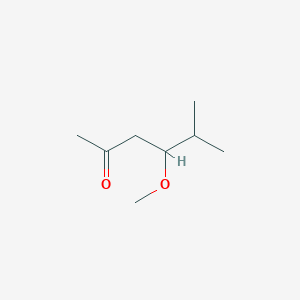
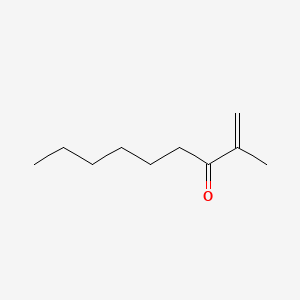

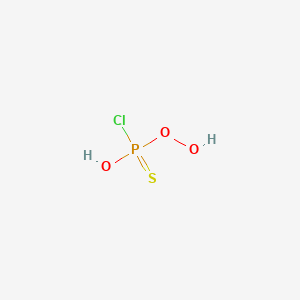
![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)

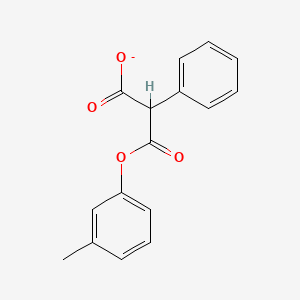
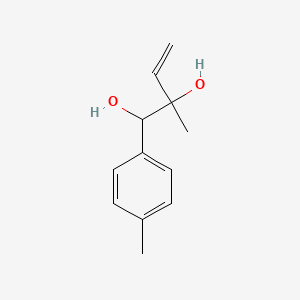
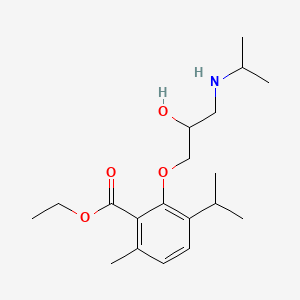
![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
